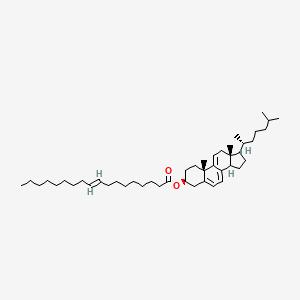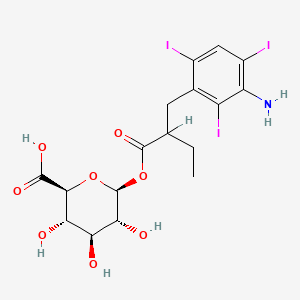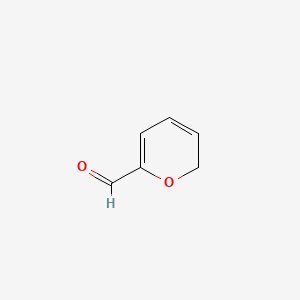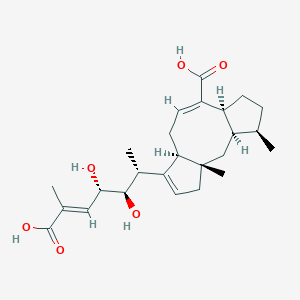
Ruthenium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(4+) is a monoatomic tetracation.
Aplicaciones Científicas De Investigación
Ruthenium in Biomedical Applications
Ruthenium, a platinum group metal, exhibits a diverse range of applications, particularly in the biomedical field. Its complexes are used in diagnostics, for instance, in the determination of calcitonin levels, which aids in diagnosing and treating diseases related to thyroid and parathyroid glands. In addition, Ruthenium complexes demonstrate immunosuppressive properties and are effective against a wide range of parasitic diseases. Remarkably, Ruthenium's ability to bind to DNA and inhibit its replication is harnessed in cancer treatment, showcasing the element's potential in medical applications (Sahu et al., 2018).
Industrial and Chemical Applications
Ruthenium finds extensive use in various industrial and chemical applications. It serves as a hardener in alloys with platinum and palladium, and significantly enhances titanium's resistance to corrosion. Ruthenium's high formal oxidation states, particularly the volatile and toxic RuO4, are leveraged in specific industrial processes. Moreover, the discovery of ruthenium complexes capable of catalyzing synthetic nitrogen-fixation heralded a new avenue of research, albeit without supplanting the Haber–Bosch process so far. This element's involvement in groundbreaking scientific discoveries and technologies, like the development of air and moisture-tolerant homogeneous ruthenium catalysts for alkene metathesis, further underscores its importance (Higgins, 2010).
Ruthenium in Nuclear Energy and Cancer Treatment
As part of the platinum group metals, radioactive isotopes of Ruthenium play critical roles in the nuclear field. Ruthenium-106, a by-product in nuclear reactors and spent nuclear fuel reprocessing, poses environmental challenges due to its potential release during accidents or nuclear tests. Conversely, Ruthenium-106 is also utilized beneficially in brachytherapy for cancer treatment, illustrating the dual facets of this element in both energy production and medical therapy (Zuba et al., 2020).
Photochemistry and Photophysics of Ruthenium
In the realm of photochemistry, Ruthenium(II) polypyridine complexes are extensively studied due to their unique combination of chemical stability, redox properties, luminescence, and excited-state reactivity. These complexes are pivotal in supramolecular photochemistry and photophysics, contributing to advancements in light harvesting, photoinduced charge separation, and photocatalytic processes. Their interaction with biological systems and potential in dye-sensitized photoelectrochemical cells also highlight the versatile applications of Ruthenium in emerging scientific fields (Campagna et al., 2007).
Propiedades
Fórmula molecular |
Ru+4 |
|---|---|
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
ruthenium(4+) |
InChI |
InChI=1S/Ru/q+4 |
Clave InChI |
RADGOBKLTHEUQO-UHFFFAOYSA-N |
SMILES |
[Ru+4] |
SMILES canónico |
[Ru+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)

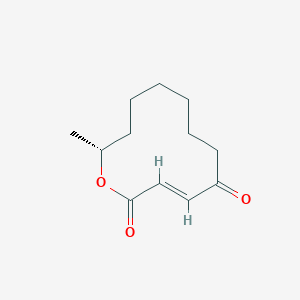
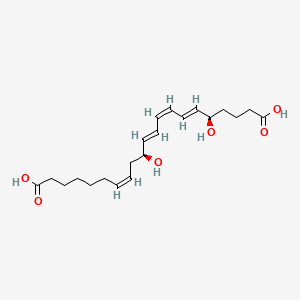
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
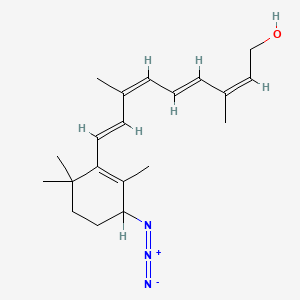

![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
